Diallyltelluride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

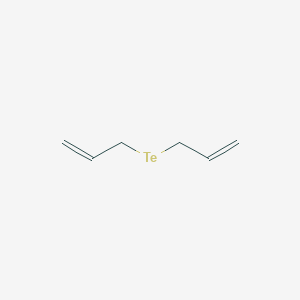

Diallyltelluride is a useful research compound. Its molecular formula is C6H10Te and its molecular weight is 209.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Diallyltelluride (DAT) is an organotellurium compound that has garnered attention in various scientific research applications due to its unique chemical properties and potential therapeutic effects. This article explores the diverse applications of this compound, supported by case studies and comprehensive data.

Anticancer Activity

This compound has been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells through several mechanisms, including:

- Induction of Apoptosis : DAT has been reported to induce programmed cell death in various cancer cell lines, including breast and prostate cancer cells. This effect is attributed to the generation of reactive oxygen species (ROS) that lead to cellular stress and apoptosis .

- Inhibition of Tumor Growth : Animal studies have demonstrated that this compound can significantly reduce tumor size in xenograft models, suggesting its potential as a therapeutic agent in oncology .

Antioxidant Properties

The antioxidant capabilities of this compound are notable, particularly in protecting cells from oxidative damage. Research indicates that DAT can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes, thereby providing cellular protection against oxidative stress . This property is particularly beneficial in neurodegenerative diseases where oxidative stress plays a critical role.

Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly in models of neurodegeneration. Studies suggest that it may help mitigate neuronal damage caused by excitotoxicity and oxidative stress, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of this compound reveal its efficacy against various bacterial strains. DAT has demonstrated significant antibacterial activity, making it a candidate for developing new antimicrobial agents . The mechanism involves disrupting bacterial cell membranes and inhibiting biofilm formation.

Applications in Material Science

Beyond biological applications, this compound is also explored in material science, particularly in the synthesis of tellurium-based nanomaterials. These materials exhibit unique electronic properties that can be utilized in photovoltaic cells and other electronic devices .

Case Study 1: this compound as an Anticancer Agent

A study conducted on the effects of this compound on human breast cancer cells (MCF-7) demonstrated that treatment with DAT resulted in a dose-dependent decrease in cell viability. The study utilized flow cytometry to analyze apoptosis markers and found a significant increase in early apoptotic cells following DAT treatment.

Case Study 2: Neuroprotective Effects in Animal Models

In a mouse model of Alzheimer's disease, administration of this compound was associated with improved cognitive function and reduced amyloid plaque formation. Behavioral tests indicated enhanced memory retention and learning capabilities compared to control groups.

Case Study 3: Antimicrobial Efficacy Against Staphylococcus aureus

A recent investigation assessed the antimicrobial activity of this compound against Staphylococcus aureus. The results showed that DAT inhibited bacterial growth at low concentrations, suggesting its potential use as a natural preservative or therapeutic agent against resistant strains.

Eigenschaften

CAS-Nummer |

113402-46-3 |

|---|---|

Molekularformel |

C6H10Te |

Molekulargewicht |

209.7 g/mol |

IUPAC-Name |

3-prop-2-enyltellanylprop-1-ene |

InChI |

InChI=1S/C6H10Te/c1-3-5-7-6-4-2/h3-4H,1-2,5-6H2 |

InChI-Schlüssel |

DHVJTZIICQZTJY-UHFFFAOYSA-N |

SMILES |

C=CC[Te]CC=C |

Kanonische SMILES |

C=CC[Te]CC=C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.